trans-Sobrerol

描述

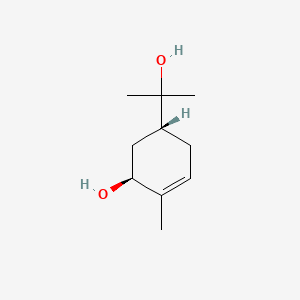

trans-Sobrerol: is a terpenoid-like compound with the chemical formula C10H18O2 . It is a stereoisomer of sobrerol and is known for its mucolytic properties, which means it helps in breaking down mucus. This compound was first discovered by Ascanio Sobrero as an oxidation product of terpenes .

准备方法

Synthetic Routes and Reaction Conditions: trans-Sobrerol can be synthesized from α-pinene through a series of chemical reactions. One common method involves the oxidation of α-pinene using a Cytochrome P450 mutant from Bacillus megaterium . This enzymatic conversion is followed by classical ester synthesis, such as acid chloride reactions in organic solvents, or a more environmentally friendly approach using lipase catalysis .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale synthesis involving multiple steps. One such method includes the use of lipase as a catalyst to achieve high yields of optically pure this compound . The process typically involves eight steps and results in a 26% overall yield .

化学反应分析

Functional Group Transformations

Trans-sobrerol is versatile in further chemical transformations:

-

Esterification : this compound can undergo esterification to form trans-sobreryl methacrylate (SobMA) using reagents such as methacryloyl chloride in the presence of triethylamine. This reaction has been shown to yield SobMA with significant efficiency (around 57% yield) under controlled conditions .

-

Polymerization : SobMA can be polymerized through various methods, including free radical polymerization, controlled radical polymerization (RAFT), and enzyme-catalyzed polymerization. The resulting polymers exhibit high thermal stability and glass transition temperatures, making them suitable for various applications in materials science .

Oxidative Reactions

This compound is susceptible to further oxidation reactions:

-

Oxidation Products : It can be oxidized to form other derivatives, which may possess different biological activities or functional properties.

Kinetics of Reactions

The kinetics of reactions involving this compound have been investigated, particularly concerning its interactions with hydroxyl radicals in aqueous solutions. Studies indicate that this compound reacts with hydroxyl radicals at a rate constant of approximately , highlighting its reactivity in atmospheric chemistry contexts .

Research Findings on Biological Activities

This compound has been studied for its potential biological activities:

-

Metabolism Studies : Research indicates that this compound undergoes metabolic transformations in vivo, including allylic hydroxylation and glucuronylation. These metabolic pathways have been characterized in various species, including rats and humans .

-

Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anti-cancer properties, although further research is needed to fully elucidate these effects and their mechanisms.

Polymerization Data

| Polymerization Method | Conditions | Tg (°C) |

|---|---|---|

| Free Radical Polymerization | Various conditions | ~150 |

| RAFT Polymerization | Controlled conditions | ~150 |

| Enzyme-Catalyzed Polymerization | Horseradish peroxidase | ~150 |

科学研究应用

Polymer Production

Sobrerol Methacrylate Synthesis

trans-Sobrerol can be converted into Sobrerol Methacrylate (SobMA), which is then polymerized into polymethacrylates. These polymers are utilized in various industries due to their favorable properties. The polymerization methods include:

- Free Radical Polymerization

- Reversible Addition Fragmentation Chain-Transfer Polymerization (RAFT)

- Atom Transfer Radical Polymerization (ATRP)

- Enzyme-Catalyzed Polymerization

The resulting polymethacrylates exhibit high glass-transition temperatures, making them suitable for applications in the automotive, paint, and medical device industries. SobMA has been shown to replace styrene in polyester resin formulations, enhancing environmental compatibility by reducing volatile organic compounds (VOCs) exposure .

Table 1: Properties of SobMA Polymers

| Property | Value |

|---|---|

| Glass Transition Temperature | High |

| Environmental Impact | Low VOCs |

| Application Industries | Automotive, Medical Devices |

Pharmacological Applications

Mucofluidifying Agent

this compound has been identified as a potent mucofluidifying agent, which can enhance mucus clearance in respiratory conditions. Studies have shown its efficacy in animal models, indicating potential therapeutic uses in treating pulmonary diseases .

Antimycotic Properties

Research indicates that this compound possesses antimycotic properties, making it a candidate for developing antifungal treatments. Its effectiveness against certain fungal strains suggests its potential role in pharmaceuticals aimed at treating fungal infections .

Green Chemistry and Sustainable Processes

Biocatalysis and Green Synthesis

The synthesis of this compound can be achieved through biocatalytic processes that utilize enzymes from microorganisms, promoting sustainable chemical practices. For instance, the conversion of α-pinene to this compound can be conducted using Cytochrome P450 enzymes from Bacillus megaterium, minimizing environmental impact compared to traditional chemical methods .

Table 2: Comparison of Synthesis Methods for this compound

| Method | Environmental Impact | Yield (%) |

|---|---|---|

| Biocatalysis | Low | ~70 |

| Acid-Catalyzed Isomerization | Moderate | ~70 |

| Traditional Chemical Synthesis | High | Variable |

Food Technology

Flavoring Agent

this compound is also explored as a flavoring agent in food technology due to its pleasant aroma profile. Its applications include use as a natural flavor enhancer in various food products. The compound's safety and sensory attributes make it an attractive alternative to synthetic flavorings .

Case Studies

-

SobMA in Polyester Resins

A study demonstrated the incorporation of SobMA into unsaturated polyester resins, revealing that these formulations exhibited properties comparable to traditional styrene-based resins while improving environmental sustainability due to their biobased origin . -

Metabolism Studies

Research on the metabolism of this compound in rats highlighted its biotransformation pathways and potential implications for human health, providing insights into its pharmacokinetics and safety profile .

作用机制

trans-Sobrerol exerts its effects primarily through its mucolytic activity. It induces mucus fluidification, which improves mucociliary clearance in the respiratory tract . Additionally, it has antioxidant properties that help in reducing oxidative stress in the respiratory system . The molecular targets and pathways involved include the enhancement of secretory immunoglobulin A (sIgA) production, which plays a crucial role in immune defense .

相似化合物的比较

cis-Sobrerol: Another stereoisomer of sobrerol with similar mucolytic properties.

8-p-Menthen-1,2-diol: A product of the oxidation of β-pinene, similar to trans-Sobrerol.

Verbenol and Verbenone: Compounds produced from the biotransformation of α-pinene.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

生物活性

Trans-sobrerol, a naturally occurring monoterpene alcohol, has garnered interest in recent years due to its diverse biological activities and potential applications in various fields. This article explores the biological activity of this compound, including its therapeutic properties, interactions with biological systems, and potential industrial applications.

This compound is chemically classified as a hydroxyl-containing monocyclic terpenoid with the molecular formula and a molar mass of approximately 170.25 g/mol. It is primarily derived from the atmospheric oxidation of α-pinene and has a melting point of 130–132 °C and a boiling point of 270–271 °C.

1. Mucolytic and Expectorant Properties

This compound has been recognized for its mucoregulatory properties, making it beneficial in treating respiratory conditions. Studies indicate that it acts as an expectorant, aiding in mucus clearance from the respiratory tract. A notable study demonstrated that this compound enhances mucosecretolytic activity, which could be advantageous for patients with bronchial hypersecretion and conditions such as asthma .

2. Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in various experimental models, suggesting potential therapeutic applications in inflammatory diseases.

3. Anticancer Potential

Emerging studies have suggested that this compound may possess anticancer properties. One study highlighted its ability to inhibit the proliferation of breast cancer cells, indicating its potential as an adjunct treatment in oncology .

4. Antimycotic Activity

This compound has demonstrated antifungal properties, particularly against certain pathogenic fungi. This activity suggests its potential use in developing antifungal treatments or as a preservative in food and pharmaceutical products .

Table 1: Summary of Biological Activities of this compound

Industrial Applications

This compound's unique chemical structure allows for various industrial applications:

- Material Science : Research indicates that this compound can be transformed into bio-based polymers suitable for coatings and adhesives. Its polymerization can lead to materials with desirable mechanical properties .

- Food Industry : Due to its flavor profile, this compound is investigated for use as a natural flavoring agent in food products .

- Pharmaceuticals : Given its biological activities, there is potential for this compound to be incorporated into pharmaceutical formulations aimed at treating respiratory diseases or inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for trans-sobrerol, and what analytical methods validate its structural purity?

Methodological Answer:

- Epoxide hydrolysis : trans-Sobrerol is synthesized via acid-catalyzed hydrolysis of α-pinene oxide. Reaction conditions (e.g., temperature) critically influence stereochemical outcomes. For example, hydrolysis at 22°C preserves chirality, while boiling water leads to racemization .

- Analytical validation : Use NMR (¹H/¹³C) to confirm stereochemistry and GC-MS for purity assessment. Phase diagrams (DSC) and IR spectroscopy differentiate enantiomers and racemates .

Q. How is this compound metabolized in mammalian models, and what techniques identify its metabolites?

Methodological Answer:

- In vivo metabolism : Administer trans-sobrerol orally or intravenously to rats; collect bile/urine for metabolite profiling. Major pathways include hydroxylation, glucuronidation, and glutathione conjugation .

- Analytical workflows : Use g.l.c.-mass spectrometry with derivatization (e.g., silylation) to detect polar metabolites. NMR and IR spectroscopy further characterize conjugates like mercapturic acids .

Q. What spectroscopic and thermal methods distinguish this compound enantiomers in solid-state studies?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Construct binary phase diagrams to identify eutectic points and polymorphism in racemic mixtures .

- Solid-state NMR/X-ray diffraction : Resolve crystal packing differences between cis- and trans-racemates. IR spectroscopy detects hydrogen-bonding variations in enantiomeric forms .

Advanced Research Questions

Q. How do aqueous-phase reaction kinetics of α-pinene oxide explain this compound sulfate/nitrate formation in atmospheric aerosols?

Methodological Answer:

- Experimental design : Simulate atmospheric conditions (low pH, aqueous particles) to monitor α-pinene oxide reactions. Use HPLC-MS to quantify transient products like trans-sobrerol sulfate, which forms rapidly but degrades under prolonged acidity .

- Contradiction note : Despite rapid formation, these organosulfates are not long-lived in aerosols—highlighting the need for time-resolved kinetic studies .

Q. Why do interspecies differences exist in this compound metabolism (rat vs. human), and how can this inform toxicological models?

Methodological Answer:

- Comparative studies : Administer trans-sobrerol to rats, dogs, and humans; analyze urinary metabolites via LC-MS/MS. Rats show extensive glutathione conjugation, while humans prioritize glucuronidation .

- Implications : Use cross-species data to refine in vitro hepatic models (e.g., microsomal assays with UDP-glucuronyltransferase inhibitors) .

Q. What mechanistic insights explain the stereochemical scrambling of this compound during high-temperature hydrolysis?

Methodological Answer:

- Mechanistic probes : Conduct solvolysis of α-pinene oxide under isotopic labeling (e.g., D₂O) to track carbocation intermediates. NMR kinetic studies reveal chirality loss via planar carbocation formation at elevated temperatures .

- Theoretical modeling : DFT calculations predict energy barriers for carbocation rearrangements, corroborating experimental racemization rates .

Q. How do this compound metabolites interact with hepatic enzymes, and what methodological controls mitigate assay artifacts?

Methodological Answer:

- Enzyme assays : Incubate rat liver microsomes with ¹⁴C-labeled trans-sobrerol. Monitor covalent protein binding (radiolabeling) and lipid peroxidation (TBARS assay). Note: Subacute exposure increases cytosolic GSH-S-transferase without P-450 inhibition .

- Controls : Include GSH-depletion controls (e.g., phorone pretreatment) to validate metabolite detoxification pathways .

Q. Data Contradictions and Resolution Strategies

Q. How to reconcile discrepancies in reported trans-sobrerol metabolite yields across in vivo and in vitro studies?

- Hypothesis testing : Compare enterohepatic recirculation effects (e.g., bile duct cannulation in rats) to in vitro hepatocyte models. Variability may arise from glucuronide reabsorption kinetics .

- Unified protocols : Standardize dosing regimens (e.g., single vs. repeated oral administration) and analytical thresholds (e.g., LC-MS detection limits) .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in trans-sobrerol metabolic studies?

- Preregistration : Document experimental designs (e.g., dosing, sample collection intervals) in public repositories like PROSPERO for preclinical studies .

- Data transparency : Share raw NMR/LC-MS spectra and phase diagrams in supplementary materials .

Q. How to optimize chiral resolution for trans-sobrerol in complex biological matrices?

属性

IUPAC Name |

(1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C[C@H]1O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191627 | |

| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-58-4, 42370-41-2 | |

| Record name | (+)-trans-Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol, (+)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038235584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-trans)-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOBREROL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3209BKF16V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。